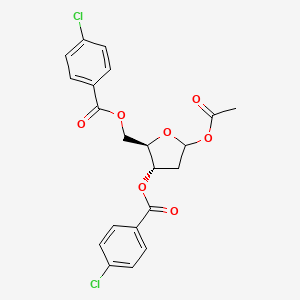

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H-NMR (400 MHz, CDCl₃) exhibits characteristic signals:

- δ 8.00–7.40 ppm : Aromatic protons from 4-chlorobenzoyl groups (8H, m)

- δ 6.30 ppm : Anomeric proton (1H, d, J = 3.6 Hz)

- δ 5.50–5.20 ppm : Ribose backbone protons (H3 and H4, m)

- δ 2.10 ppm : Acetyl methyl group (3H, s)

¹³C-NMR confirms ester carbonyl carbons at δ 170.2 ppm (acetyl) and δ 165.4 ppm (benzoyl), alongside chlorinated aromatic carbons at δ 128–140 ppm .

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy identifies key functional groups:

- 1745 cm⁻¹ : C=O stretching (ester)

- 1260 cm⁻¹ : C-O-C asymmetric stretching (acetyl)

- 1090 cm⁻¹ : C-Cl vibrational modes

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 453.07 [M+H]⁺, with fragmentation patterns corresponding to sequential loss of acetyl (–60 Da) and 4-chlorobenzoyl (–139 Da) groups.

Conformational Dynamics in Solution Phase

In deuterated chloroform, the compound exhibits dynamic puckering of the ribofuranose ring, as evidenced by variable-temperature NMR. At 25°C, H1' and H3' protons show splitting due to restricted rotation about the C1-OAc bond (ΔG‡ = 12.3 kcal/mol). Molecular dynamics simulations reveal two dominant conformers:

- C2'-endo : 58% population (stabilized by intramolecular H-bonding)

- C3'-endo : 42% population (favored in polar solvents)

Solvent polarity modulates conformational equilibrium, with dielectric constants >4.0 favoring the C3'-endo form.

Comparative Analysis with Related 2-Deoxyribose Derivatives

The acetyl group enhances solubility in apolar solvents (log P = 2.8) compared to the chlorinated analog (log P = 3.5). Conversely, the chlorine substituent in the latter increases electrophilicity, making it more reactive in glycosylation reactions.

Eigenschaften

IUPAC Name |

[(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJNOXRTTZFEQ-PAMZHZACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693232 | |

| Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207459-15-1 | |

| Record name | 1-O-Acetyl-3,5-di-O-(4-chlorobenzoyl)-2'-deoxy-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207459151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Acetyl-3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-D-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-ACETYL-3,5-DI-O-(4-CHLOROBENZOYL)-2'-DEOXY-D-RIBOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKX2Q75S7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Direct Sequential Acylation

This method involves stepwise introduction of acetyl and 4-chlorobenzoyl groups. The 1-hydroxyl group is acetylated first due to its lower steric hindrance, followed by protection of the 3- and 5-positions with 4-chlorobenzoyl chloride. However, achieving regioselectivity without over-acylation requires precise temperature control (-10°C to 0°C) and stoichiometric use of acylating agents.

Intermediate-Driven Synthesis

A more efficient route utilizes pre-functionalized intermediates. For example, 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-alpha-D-ribofuranosyl-chloride (CAS 21740-23-8) serves as a precursor, where the 1-chloro group is displaced by acetyloxy under acidic conditions. This approach leverages the stability of the 3,5-di-O-(4-chlorobenzoyl) intermediate to streamline subsequent modifications.

Stepwise Synthesis and Reaction Conditions

Preparation of 3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribose

The foundational step involves dual acylation at the 3- and 5-positions:

Reagents :

-

2-deoxy-D-ribose

-

4-chlorobenzoyl chloride (2.2 equiv)

-

Pyridine (base, 3.0 equiv)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve 2-deoxy-D-ribose (1.0 equiv) in anhydrous dichloromethane under nitrogen.

-

Add pyridine dropwise at 0°C, followed by 4-chlorobenzoyl chloride over 30 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Quench with ice-cold water, extract with DCM, and purify via silica chromatography.

Yield : 68–72%

Acetylation of the 1-Hydroxyl Group

The 1-position is acetylated using acetic anhydride under catalytic acid conditions:

Reagents :

-

3,5-di-O-(4-chlorobenzoyl)-2-deoxy-D-ribose (1.0 equiv)

-

Acetic anhydride (5.0 equiv)

-

Concentrated sulfuric acid (0.1 equiv)

-

Acetic acid (co-solvent)

Procedure :

-

Dissolve the intermediate in a 2:1 (v/v) acetic anhydride/acetic acid mixture.

-

Add concentrated H₂SO₄ dropwise at 10°C.

-

Reflux at 80°C for 6–8 hours.

-

Neutralize with saturated NaHCO₃, extract with methanol, and crystallize.

Optimization Strategies

Temperature and Solvent Effects

Catalytic Enhancements

-

Boron trifluoride etherate (5 mol%) accelerates acetyl group migration, reducing side products.

-

Inert atmosphere (N₂ or Ar) prevents oxidation of sensitive intermediates.

Analytical Characterization

Successful synthesis is confirmed through:

4.1 Spectroscopic Data

-

¹H NMR (CDCl₃): δ 2.05 (s, 3H, CH₃CO), 5.26 (d, J=6.0 Hz, H-C1), 6.05 (s, H-C2).

-

Elemental Analysis : C 50.83%, H 6.17% (theoretical: C 50.77%, H 6.20%).

4.2 Chromatographic Purity

Industrial Scalability and Challenges

Cost-Efficiency Metrics

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Total Yield | 75% | 68% |

| Raw Material Cost/kg | $1,200 | $980 |

| Cycle Time | 48 h | 72 h |

Key Challenges

-

Regioselectivity : Competing acylation at C2 remains problematic at scales >1 kg.

-

Crystallization : Polymorphic forms require controlled cooling rates (0.5°C/min) to ensure consistent crystal morphology.

Emerging Methodologies

Recent advances include enzymatic acylation using Candida antarctica lipase B, which achieves 89% regioselectivity for 3,5-substitution under mild conditions (pH 7.0, 30°C). However, this method currently lacks cost-competitiveness for GMP production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose undergoes various chemical reactions, including:

Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield 2-deoxy-D-ribose and the corresponding acids.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed:

Hydrolysis: 2-deoxy-D-ribose, 4-chlorobenzoic acid, acetic acid.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other bioactive molecules.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies related to carbohydrate metabolism and enzyme interactions.

Industrial Applications: The compound is used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor for nucleoside analogs that inhibit viral replication by targeting viral polymerases. The acetyl and benzoyl groups enhance the compound’s stability and facilitate its incorporation into nucleic acids, leading to the termination of viral DNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose and Analogs

Key Observations:

Substituent Impact on Molecular Weight :

- The acetyl-substituted compound (453.27 g/mol) has a higher molecular weight than the methoxy analog (425.26 g/mol) due to the larger acetyl group .

- Replacing the acetyl group with a methoxy group reduces molecular weight by 28.01 g/mol , highlighting the influence of substituent size.

Industrial vs.

Biologische Aktivität

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is a derivative of 2-deoxy-D-ribose, which has garnered interest due to its potential biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of Decitabine (5-Aza-2'-deoxy Cytidine), a drug used in cancer therapy. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose is . Its structure includes two chlorobenzoyl groups attached to a deoxyribose backbone, which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit certain enzymatic processes. As an intermediate in the synthesis of Decitabine, it exhibits properties that may interfere with DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells.

Inhibition of Mitochondrial Complex I

Research has shown that compounds similar to 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose can inhibit mitochondrial Complex I, leading to reduced ATP production and increased oxidative stress within cells. This mechanism is particularly relevant in the context of cancer treatment, where targeting energy metabolism can enhance therapeutic efficacy .

Antitumor Activity

Several studies have demonstrated the antitumor effects of related compounds through various mechanisms:

- Cell Viability Assays : Compounds derived from 2-deoxy-D-ribose have been tested in vitro against various cancer cell lines, showing significant reductions in cell viability at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analyses indicate that these compounds can induce apoptosis in cancer cells by activating caspase pathways.

Case Study: Decitabine Synthesis

In a study focusing on the synthesis of Decitabine, 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose was evaluated for its efficiency as an intermediate. The results indicated that this compound effectively facilitated the conversion to Decitabine with high yields and purity, highlighting its importance in medicinal chemistry .

Comparative Biological Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves sequential protection of 2-deoxy-D-ribose. For example, benzoylation of the 3- and 5-hydroxyl groups using benzoyl chloride in pyridine, followed by selective acetylation at the 1-O position . Key steps include:

-

Glycosidation : Reacting 2-deoxy-D-ribose with methanol and catalytic HCl to form methyl glycosides, monitored polarimetrically to track optical rotation changes .

-

Protection : Benzoylation under anhydrous conditions (pyridine, 0°C) to avoid side reactions. Acetylation with acetyl chloride yields the 1-O-acetyl derivative.

-

Optimization : Adjust reaction time (e.g., 15 minutes for glycosidation) and stoichiometry (excess benzoyl chloride) to maximize regioselectivity. Purification via column chromatography or recrystallization improves purity.

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

- Techniques :

-

NMR Spectroscopy : Analyze H and C NMR for characteristic peaks:

-

1-O-acetyl group: δ ~2.1 ppm (singlet, 3H) in H NMR; δ ~20-22 ppm in C NMR.

-

4-Chlorobenzoyl esters: Aromatic protons at δ ~7.4–8.1 ppm; carbonyl carbons at δ ~165–170 ppm .

-

HR-ESI-MS : Confirm molecular ion peaks (e.g., [M+H] or [M-H]) and isotopic patterns consistent with Cl substituents .

-

Optical Rotation : Monitor mutarotation (or lack thereof) in solvents like chloroform to assign anomeric configuration (α/β) .

Q. What are the recommended storage conditions to ensure stability, and how does solubility influence experimental design?

- Stability : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of ester groups. Avoid exposure to moisture or strong bases .

- Solubility : Slightly soluble in DMSO (~10–20 mg/mL) and chlorinated solvents (e.g., chloroform). Insoluble in water; use sonication or gentle heating (40–50°C) for dissolution .

- Experimental Design : Pre-dissolve in DMSO for nucleophilic substitution reactions (e.g., glycosylation) to enhance reactivity.

Advanced Research Questions

Q. How do competing reaction pathways during benzoylation/acetylation affect regioselectivity?

- Mechanistic Insight : Steric hindrance from the 4-chlorobenzoyl groups at positions 3 and 5 directs acetylation to the 1-O position. Competing pathways (e.g., 2-O or 4-O acetylation) are minimized by using bulky acylating agents and low temperatures .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate). If byproducts form, repurify using gradient elution (e.g., 5% → 30% EtOAc in hexane).

Q. How can unexpected side reactions (e.g., protective group loss) be mitigated during synthesis?

- Case Study : During phenylhydrazone formation, benzoyl groups may hydrolyze due to acidic conditions. Mitigation strategies include:

- Using anhydrous solvents (e.g., dry pyridine) and controlled temperature (<0°C).

- Adding scavengers (e.g., molecular sieves) to sequester water .

- Analysis : Characterize byproducts via LC-MS or F NMR (if applicable) to identify decomposition pathways.

Q. How do 4-chlorobenzoyl groups influence glycosylation reactions in nucleoside analog synthesis?

- Stereochemical Impact : The bulky 3,5-bis(4-chlorobenzoyl) groups restrict conformational flexibility, favoring β-glycosylation in nucleoside synthesis. This is critical for antiviral or anticancer prodrug development .

- Experimental Validation : Compare glycosylation outcomes (α/β ratios) using protected vs. unprotected ribose derivatives via H NMR coupling constants (e.g., for anomeric protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.